molecular formula C22H13BrN4O B14932523 1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone

1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone

Cat. No.: B14932523
M. Wt: 429.3 g/mol
InChI Key: QSTGLHXJIJMRQF-UHFFFAOYSA-N
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Description

1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone is a complex organic compound that features a benzotriazole moiety linked to a quinoline structure with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method involves the coupling of a benzotriazole derivative with a quinoline derivative. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-benzotriazol-1-yl(4-iodophenyl)methanone: Similar structure but with an iodine atom instead of a bromine atom.

    1H-1,2,3-benzotriazol-1-yl(4-iodophenyl)methanone: Another similar compound with a different halogen substituent.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with a triazole moiety instead of a benzotriazole moiety.

Uniqueness

1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone is unique due to its specific combination of a benzotriazole moiety with a quinoline structure and a bromophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H13BrN4O

Molecular Weight

429.3 g/mol

IUPAC Name

benzotriazol-1-yl-[2-(4-bromophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C22H13BrN4O/c23-15-11-9-14(10-12-15)20-13-17(16-5-1-2-6-18(16)24-20)22(28)27-21-8-4-3-7-19(21)25-26-27/h1-13H

InChI Key

QSTGLHXJIJMRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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